molecular formula C13H14Cl2N2O2 B4187760 N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide

N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide

Cat. No.: B4187760
M. Wt: 301.16 g/mol
InChI Key: RYMHZFJLADHQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors One common method involves the acylation of 4-aminophenyl with acetyl chloride to form N-(4-acetylamino)phenyl This intermediate is then subjected to a cyclopropanation reaction using dichlorocarbene generated in situ from chloroform and a strong base like sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The dichloro groups in the cyclopropane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying cyclopropane ring reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also interfere with cellular pathways by modifying key signaling molecules, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-iodobenzamide
  • N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride
  • N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide is unique due to its dichlorocyclopropane ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature makes it a valuable compound for studying cyclopropane chemistry and exploring new therapeutic applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c1-8(18)16-9-3-5-10(6-4-9)17-11(19)12(2)7-13(12,14)15/h3-6H,7H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMHZFJLADHQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2(CC2(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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